Chloroserpidine

Description

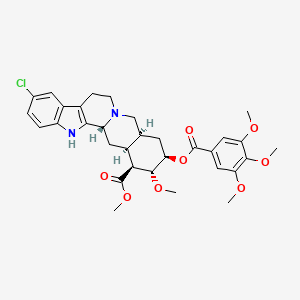

Structure

2D Structure

3D Structure

Properties

CAS No. |

7008-24-4 |

|---|---|

Molecular Formula |

C32H37ClN2O8 |

Molecular Weight |

613.1 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-7-chloro-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C32H37ClN2O8/c1-38-24-10-16(11-25(39-2)29(24)40-3)31(36)43-26-12-17-15-35-9-8-19-21-13-18(33)6-7-22(21)34-28(19)23(35)14-20(17)27(30(26)41-4)32(37)42-5/h6-7,10-11,13,17,20,23,26-27,30,34H,8-9,12,14-15H2,1-5H3/t17-,20+,23-,26-,27+,30+/m1/s1 |

InChI Key |

FQUMWACBNIURCJ-RWZVGCGMSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)Cl)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Other CAS No. |

7008-24-4 |

Origin of Product |

United States |

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Methodologies for Chloroserpidine Structural Analysis

The determination of this compound's three-dimensional structure relies heavily on a suite of spectroscopic techniques. These methods provide a detailed map of the atomic framework, revealing the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for probing the structure of organic compounds in solution. hmdb.canih.govtau.ac.il By observing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information regarding the chemical environment of individual atoms. nih.govtau.ac.il

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. jeol.co.jp The chemical shift of a proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons. jeol.co.jp

Detailed ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

No specific ¹H NMR data for this compound could be located in the provided search results.

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. princeton.edu Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. princeton.edu

Detailed ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Carbon Type | Assignment |

| Data not available | Data not available | Data not available |

No specific ¹³C NMR data for this compound could be located in the provided search results.

Two-dimensional NMR techniques provide a more profound understanding of molecular structure by correlating different nuclei through chemical bonds or through space. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached, providing a clear picture of C-H one-bond connectivities. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. researchgate.net This technique is instrumental in connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond couplings, NOESY reveals through-space correlations between protons that are in close proximity, providing vital information about the molecule's stereochemistry and conformation. wikipedia.org

No specific 2D NMR data for this compound could be located in the provided search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. libretexts.org

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons. libretexts.org This process typically leads to extensive fragmentation of the molecule, creating a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragment ions can provide significant structural information.

Key Fragmentation Peaks in the EI-MS of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| Data not available | Data not available |

No specific EI-MS fragmentation data for this compound could be located in the provided search results.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large and thermally fragile molecules like this compound, as it minimizes fragmentation during the ionization process. wikipedia.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This allows for the precise determination of the molecular weight.

High-Resolution ESI-MS (HR-ESI-MS) elevates this analysis by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. This precision enables the determination of the exact elemental formula of the compound. For this compound (C₃₂H₃₇ClN₄O₈), HR-ESI-MS can distinguish its mass from other molecules with the same nominal mass but different elemental compositions, providing unambiguous identification. The high resolving power is crucial for separating isotopic peaks, which further confirms the elemental makeup, especially the presence of chlorine with its characteristic ³⁵Cl and ³⁷Cl isotopes. mtoz-biolabs.comlarancelab.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₃₇ClN₄O₈ |

| Monoisotopic Mass | 640.2300 Da |

| Average Mass | 641.114 Da |

| [M+H]⁺ (Monoisotopic) | 641.2378 Da |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the outermost molecular layers of a solid sample. carleton.edueag.com When applied to a sample of this compound, TOF-SIMS bombards the surface with a pulsed primary ion beam, causing the ejection of secondary ions from the top 1-2 nanometers. eag.com These ejected ions are then analyzed based on their time-of-flight to a detector, which corresponds to their mass-to-charge ratio. ceitec.eu

This technique is exceptionally useful for:

Surface Contamination Analysis: Detecting any impurities, residual solvents, or degradation products present on the surface of a purified this compound sample.

Molecular Imaging: Mapping the spatial distribution of this compound and any other chemical species across the sample surface with sub-micron resolution. eag.comnist.gov

Intact Molecular Ion Detection: As a soft ionization method, it can detect the intact molecular ion of this compound, providing surface-specific molecular weight information. ceric-eric.eu

Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS or MSⁿ), is a powerful tool for deducing the structural connectivity of a molecule. wikipedia.org When the this compound molecular ion is subjected to energy, typically through collision-induced dissociation (CID), it breaks apart in a predictable manner, yielding a unique fragmentation pattern that acts as a molecular fingerprint. numberanalytics.comwhitman.edu

The analysis of these fragments provides critical information about the molecule's structure:

Yohimbine (B192690) Skeleton: The fragmentation is characteristic of yohimbane-type alkaloids. Key fragmentation pathways involve the cleavage of the C-ring and E-ring.

Side Chain Loss: A prominent fragmentation step is often the loss of the trimethoxybenzoyl group, which helps to identify this key structural moiety.

By examining the mass differences between the precursor ion and the various product ions, the structural components and their connections within this compound can be confirmed. whitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. orgchemboulder.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibration (stretching, bending) of their chemical bonds. missouri.eduvscht.cz The IR spectrum of this compound provides direct evidence for its key functional components.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3500 | N-H Stretch | Indole (B1671886) Amine |

| ~2850-3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1710-1740 | C=O Stretch | Ester Carbonyl |

| ~1600-1620 | C=C Stretch | Aromatic Ring |

| ~1000-1300 | C-O Stretch | Ether and Ester |

| ~700-800 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying conjugated systems known as chromophores. libretexts.orgmsu.edu A chromophore is the part of a molecule responsible for absorbing UV or visible light. lkouniv.ac.inresearchgate.net

For this compound, the primary chromophore is the substituted indole ring system. This conjugated system absorbs UV light at characteristic wavelengths (λmax). The UV spectrum of this compound would be expected to show absorption maxima typical for indole alkaloids. The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution on the indole ring and the solvent used for analysis. This technique is valuable for confirming the presence of the indole nucleus and for quantitative analysis using the Beer-Lambert law. libretexts.org

X-ray Photon Spectroscopy (XPS) in Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine a sample's elemental composition, empirical formula, and the chemical and electronic state of the elements within the material. malvernpanalytical.comwikipedia.org XPS analyzes the top 1 to 10 nanometers of a material's surface. cea.frphi.com

When analyzing a solid sample of this compound, XPS would provide:

Elemental Composition: It can detect all elements present except for hydrogen and helium, confirming the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). wikipedia.org

Chemical State Information: XPS can distinguish between different oxidation states and local chemical environments of an element. For example, it could differentiate the carbon atoms in the C=O ester group from those in C-O ether linkages or C-C aromatic bonds based on subtle shifts in their binding energies. malvernpanalytical.com

Surface Purity: Similar to TOF-SIMS, it is highly effective at identifying surface contaminants. phi.com

During analysis, insulating samples like organic compounds can accumulate a positive charge, which may shift the spectral peaks. This effect is typically managed using an external source of low-energy electrons for charge neutralization. thermofisher.com

Complementary Analytical Techniques

While the techniques above provide extensive data, a comprehensive characterization of this compound often involves complementary methods to resolve any ambiguities and provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for de novo structure elucidation of organic molecules. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the mapping of the entire carbon-hydrogen framework and the connectivity between atoms through covalent bonds. Techniques like COSY, HSQC, and HMBC are essential for assembling the complete 2D and 3D structure.

X-ray Crystallography: This technique provides the definitive, unambiguous three-dimensional structure of a molecule as it exists in a crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the exact spatial coordinates of every atom can be determined, confirming stereochemistry and conformation.

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) are often coupled with detectors like UV-Vis or mass spectrometers (LC-MS). frontiersin.org LC is primarily a separation technique, essential for isolating this compound from a complex mixture and is also used as a tool to assess its purity. nih.gov

The combination of these complementary techniques ensures the unequivocal identification and complete structural and chemical characterization of this compound. nist.govnih.govmdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a foundational step in chemical characterization, providing the mass percentages of the elements that constitute a compound. This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. For this compound, the theoretical elemental composition has been established, providing the basis for its molecular formula. medkoo.com

The process involves converting the mass percentages of each element into molar amounts and then determining their simplest whole-number ratio. medkoo.com

Table 1: Elemental Analysis Data for this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 62.69 |

| Hydrogen (H) | 6.08 |

| Chlorine (Cl) | 5.78 |

| Nitrogen (N) | 4.57 |

| Oxygen (O) | 20.88 |

Data sourced from MedKoo Biosciences. medkoo.com

From this data, the empirical formula can be derived, which, in conjunction with the molecular weight determined by mass spectrometry (613.10 g/mol ), confirms the molecular formula of this compound as C₃₂H₃₇ClN₂O₈. medkoo.com

Chromatographic Techniques for Purity and Separation

Given its origin as a plant-derived alkaloid, this compound is typically isolated from a complex mixture of related compounds. Chromatographic techniques are indispensable for both the initial separation (preparative chromatography) and the subsequent assessment of purity (analytical chromatography).

The purification of Rauwolfia alkaloids, a class that includes this compound, routinely employs methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). chemistryjournal.inresearchgate.netscialert.netresearchgate.net

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of purification and to perform a preliminary assessment of sample purity. scialert.net For related Rauwolfia alkaloids, solvent systems such as chloroform (B151607) and methanol (B129727) are often used to separate different components on silica (B1680970) gel plates. chemistryjournal.in The separation allows for the qualitative identification of different alkaloids present in an extract. chemistryjournal.in

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the final purification and quantitative purity analysis of complex natural products. researchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, is a common method for separating indole alkaloids like those found in Rauwolfia. nih.gov This technique ensures that the isolated this compound sample is free from other structurally similar alkaloids, which is critical for accurate spectroscopic analysis.

The purity of the isolated compound is paramount, as impurities would interfere with subsequent spectroscopic measurements and lead to an incorrect structural assignment.

Computational Approaches in Structure Elucidation

While traditional spectroscopic methods provide the raw data for structure determination, computational chemistry has become a powerful tool for interpreting this data, resolving ambiguities, and confirming structural hypotheses.

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that use spectroscopic data to generate and rank possible chemical structures. researchgate.netgoogle.com These programs can prevent erroneous structural assignments by systematically considering all possibilities that fit the experimental data. google.com

For a molecule like this compound, a CASE system would utilize its 2D NMR data (such as COSY, HSQC, and HMBC) and its molecular formula as inputs. The software algorithmically pieces together molecular fragments consistent with the data to build all possible constitutional isomers. These generated structures are then ranked based on how well their predicted spectra match the experimental data, providing a powerful method for verifying the proposed structure or for solving the structure of a complete unknown.

Table 2: Application of CASE for this compound Verification

| Input Data for CASE | Process | Output |

|---|---|---|

| Molecular Formula (C₃₂H₃₇ClN₂O₈) | Structure Generation | A list of possible isomers. |

| 2D NMR Spectra (COSY, HMBC, etc.) | Correlation Analysis |

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a highly accurate method for predicting spectroscopic properties from a proposed structure. These calculations can be used to validate a structural assignment by comparing the theoretically predicted data with the experimentally measured spectra. google.com

In the context of this compound, once a candidate structure is proposed, DFT calculations can be performed to predict its ¹³C and ¹H NMR chemical shifts. The computational expense of these calculations is significant but provides a level of validation that is independent of empirical databases. A strong correlation between the calculated and experimental chemical shifts provides compelling evidence for the correctness of the proposed structure, including its complex stereochemistry. This synergy between experimental spectroscopy and quantum chemical prediction represents the cutting edge of modern structure elucidation. nih.gov

Biosynthetic Investigations of Chloroserpidine

Putative Biosynthetic Pathways and Precursors

The biosynthetic pathway for yohimbane-type alkaloids is a complex process originating from primary metabolites. The entire carbon skeleton is assembled from two fundamental precursors: the amino acid L-tryptophan and the iridoid monoterpene, secologanin (B1681713). wikipedia.orgnih.gov

The proposed pathway begins with the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase to yield tryptamine (B22526). wikipedia.orgajol.inforesearchgate.net In a pivotal condensation reaction, tryptamine is combined with secologanin. This reaction is catalyzed by strictosidine (B192452) synthase (STR) to stereospecifically form strictosidine, which serves as the universal precursor for thousands of monoterpene indole (B1671886) alkaloids. biorxiv.orgwikipedia.orgresearchgate.net

Following its synthesis, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), which removes the glucose moiety to produce a highly reactive aglycone intermediate. biorxiv.orgresearchgate.net This unstable intermediate is then guided toward the yohimbane scaffold. The formation of the characteristic five-ring structure of chloroserpidine's core likely proceeds through a series of cyclizations and reductions. Recent research on reserpine (B192253) biosynthesis has identified that the crucial C3-β configuration, a feature of the reserpine and deserpidine (B1670285) series, is established via a two-step enzymatic epimerization process involving an oxidase and a reductase. biorxiv.orgresearchgate.net

The pathway would then diverge to form various alkaloids. For deserpidine, a series of oxidative and reductive steps would establish the correct stereochemistry of the E-ring, followed by esterification reactions. biorxiv.org The putative final step in the formation of this compound would be the regioselective chlorination at the C10 position of the deserpidine scaffold. This late-stage modification highlights a common strategy in natural product biosynthesis where a core structure is decorated by tailoring enzymes to create chemical diversity.

Table 1: Key Precursors in the Putative Biosynthesis of this compound

| Precursor Name | Class | Role in Pathway |

|---|---|---|

| L-Tryptophan | Amino Acid | Provides the indole ring and adjacent carbon atoms. wikipedia.org |

| Secologanin | Iridoid Monoterpene | Provides a nine-carbon unit that forms the non-tryptophan derived portion of the alkaloid skeleton. nih.gov |

| Tryptamine | Indoleamine | Formed from tryptophan; condenses with secologanin. researchgate.net |

| Strictosidine | Monoterpene Indole Alkaloid | The universal precursor formed from tryptamine and secologanin; serves as the entry point for all MIAs. biorxiv.orgresearchgate.net |

Enzymatic Machinery and Gene Clusters Involved in this compound Biogenesis

The enzymatic machinery required for this compound biosynthesis is presumed to be nearly identical to that of reserpine, with the critical addition of a halogenase. biorxiv.org The enzymes involved are typically organized into biosynthetic gene clusters (BGCs), which allow for the coordinated expression of the pathway. researchgate.netsciencecast.orgbiorxiv.org

The key enzymes in the putative pathway include:

Tryptophan Decarboxylase (TDC): Converts L-tryptophan to tryptamine. ajol.inforesearchgate.net

Strictosidine Synthase (STR): Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. wikipedia.orgresearchgate.net

Strictosidine β-D-Glucosidase (SGD): Removes the glucose from strictosidine to initiate the downstream pathway. biorxiv.orgresearchgate.net

Oxidoreductases: A series of cytochrome P450 monooxygenases (CYPs) and reductases (including medium-chain dehydrogenase/reductases or MDRs) are responsible for the intricate cyclizations, hydroxylations, and stereochemical control required to form the pentacyclic yohimbane core. biorxiv.orgresearchgate.net Specifically, a flavin-dependent oxidase (like RvYOO) and a reductase (like RvDYR1) are responsible for the C3 epimerization essential for the reserpine/deserpidine scaffold. biorxiv.org

Methyltransferases and Acyltransferases: These enzymes carry out the late-stage tailoring steps, such as the O-methylation of the C17-hydroxyl group and the addition of the 3,4,5-trimethoxybenzoyl group at the C18 position. biorxiv.org

Putative Halogenase: The conversion of deserpidine to this compound requires a halogenase capable of regioselective chlorination at the C10 position of the indole ring. Flavin-dependent halogenases (FDHs) are strong candidates for this role. researchgate.nettandfonline.com These enzymes are known to act on tryptophan and its derivatives, and their ability to be incorporated into engineered biosynthetic pathways has been demonstrated. tandfonline.comfrontiersin.org The specific enzyme for this compound synthesis has not been identified but would likely be a tryptophan C10-halogenase.

Recent work has shown that genes for MIA biosynthesis are often found in clusters on the plant genome, which facilitates their co-regulation and inheritance. researchgate.netsciencecast.orgbiorxiv.org The reserpine biosynthetic cluster likely arose within the Rauvolfia lineage of the Apocynaceae family. researchgate.netsciencecast.org

Microbial and Plant Biological Origins and Isolation Research

The parent compounds of this compound, such as reserpine and deserpidine, are famously isolated from the roots of plants in the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot) and Rauwolfia vomitoria. biorxiv.orgwikipedia.orgslideshare.net Therefore, it is highly probable that this compound, if found as a natural product, would originate from a species within this genus. Analysis of extracts from Rauvolfia verticillata has confirmed the presence of both reserpine and deserpidine. biorxiv.orgbiorxiv.org

The isolation of Rauwolfia alkaloids from plant material is a well-established process.

Extraction: Dried and powdered plant material (typically roots) is extracted with a solvent such as methanol (B129727). slideshare.netthieme-connect.com

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is acidified, removing non-basic compounds with an organic solvent. The aqueous layer is then made basic, and the alkaloids are extracted into an immiscible organic solvent like ethyl acetate (B1210297) or chloroform (B151607). thieme-connect.com

Chromatography: The resulting crude alkaloid mixture is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual compounds. slideshare.netgoogle.com

In addition to whole plants, plant cell cultures, including callus and hairy root cultures of Rauwolfia species, have been investigated as alternative sources for producing these valuable alkaloids. thieme-connect.comjst.go.jpresearchgate.net These in vitro systems offer a controlled environment for production and have even been shown to produce novel alkaloids not found in the parent plant. thieme-connect.comresearchgate.net While this compound itself has not been reported from these systems, they represent a potential biological source for its synthesis or semi-synthesis. There is also growing interest in endophytic microorganisms, which live within plant tissues and can produce a vast array of bioactive compounds, including alkaloids.

Comparative Biosynthesis with Related Alkaloids

The putative biosynthetic pathway of this compound is best understood by comparing it to its closest relatives within the yohimbane and heteroyohimbane families.

This compound vs. Deserpidine: The biosynthesis is identical until the final step. Deserpidine represents the completed core structure before the halogenation event. The key and only difference is the action of a putative C10-halogenase on the deserpidine scaffold to produce this compound. ontosight.aibiorxiv.org

This compound vs. Reserpine: These two alkaloids are very closely related. The biosynthetic pathway to reserpine includes an additional step: the methoxylation at the C11 position of the indole ring, a reaction catalyzed by an O-methyltransferase. biorxiv.org Deserpidine, and by extension this compound, lacks this C11-methoxy group. Therefore, the pathway to this compound branches from the reserpine pathway before this C11-methoxylation occurs. biorxiv.orgbiorxiv.org

This compound vs. Yohimbine (B192690): While both belong to the yohimbane class, yohimbine and its isomers (like α-yohimbine or rauwolscine) have a different stereochemical configuration compared to the deserpidine/reserpine series. biorxiv.orgnih.gov The key difference lies at the C3 position, where yohimbine has an α-H configuration, whereas deserpidine and reserpine have a β-H configuration. biorxiv.org This stereochemical inversion from the default strictosidine-derived α-configuration to the β-configuration is a critical branching point in the biosynthesis, accomplished by the aforementioned oxidase-reductase enzyme pair. biorxiv.orgresearchgate.net Furthermore, yohimbine lacks the complex ester at C18 that is characteristic of reserpine and this compound. researchgate.net

Table 2: Comparison of Putative Biosynthetic Features of Related Alkaloids

| Alkaloid | Core Skeleton | C3 Stereochemistry | C10 Substitution | C11 Substitution | C18 Esterification |

|---|---|---|---|---|---|

| This compound | Yohimbane | β-H | Chloro | Hydrogen | 3,4,5-Trimethoxybenzoate |

| Deserpidine | Yohimbane | β-H | Hydrogen | Hydrogen | 3,4,5-Trimethoxybenzoate |

| Reserpine | Yohimbane | β-H | Hydrogen | Methoxy (B1213986) | 3,4,5-Trimethoxybenzoate |

| Yohimbine | Yohimbane | α-H | Hydrogen | Hydrogen | None (hydroxyl) |

Compound Name Reference

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| Ajmalicine (B1678821) |

| Alumina |

| Chloroform |

| This compound |

| Deserpidine |

| Ethyl acetate |

| Glucose |

| L-Tryptophan |

| Methanol |

| Reserpine |

| Rauwolscine |

| Secologanin |

| Silica Gel |

| Strictosidine |

| Tryptamine |

| Yohimbine |

Synthetic Methodologies and Strategies for Chloroserpidine

Chemical Synthesis Approaches

The synthesis of related complex alkaloids, such as the tetrahydroisoquinoline (THIQ) alkaloids, often involves key reactions like the Pictet-Spengler cyclization to form the core structure. nih.gov This is frequently followed by intramolecular arylation to construct the complete scaffold. nih.gov Such strategies highlight the multi-step and methodologically rich nature of synthesizing complex alkaloids like chloroserpidine.

Retrosynthetic Analysis and Route Design

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex target molecules like this compound. amazonaws.comlibretexts.org This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The process is guided by identifying key bond disconnections that correspond to reliable and known chemical reactions. amazonaws.comlibretexts.org

For molecules with heteroatoms, such as the nitrogen atoms in the this compound backbone, a common strategy is to disconnect bonds adjacent to these atoms, as these linkages are often formed via substitution reactions. amazonaws.com The overarching goal is to devise the most efficient pathway back to simple precursors. amazonaws.com A rational approach to retrosynthesis involves analyzing the relationships between the functional groups within the molecule, which can be viewed as an arrangement of ionic components.

Total Synthesis of this compound and its Analogues

The total synthesis of natural products and their analogues, like this compound, is a significant undertaking in organic chemistry. scripps.eduncl.res.in It serves not only to verify the proposed structure of a molecule but also to enable the production of related compounds with potentially improved medicinal properties. scripps.edu The synthesis of analogues allows for the exploration of structure-activity relationships, which is crucial for drug discovery and development. ontosight.aiemory.edu

Successful total syntheses often hinge on the development of novel synthetic strategies and methods. nih.govscripps.edu For instance, the synthesis of complex alkaloids has been achieved through innovative approaches that may include chemoenzymatic methods, where chemical and enzymatic reactions are combined to achieve specific transformations. researchgate.net

Divergent Synthetic Strategies for Structural Libraries

Divergent synthetic strategies are powerful tools for generating libraries of structurally diverse compounds from a common intermediate. mdpi.comresearchgate.net This approach is particularly valuable in medicinal chemistry for creating a wide range of analogues for biological screening. mdpi.com The strategy often begins with a complex, nature-inspired scaffold which then undergoes a series of ring-distorting reactions such as cleavage, rearrangement, and fusion to produce a variety of new molecular skeletons. researchgate.net

A key concept in this area is the complexity-to-diversity (Ctd) strategy, where a readily available complex molecule, such as a natural product, is used as the starting point for generating a library of structurally unique compounds. mdpi.com Biomimetic strategies, which mimic the biosynthetic pathways of natural products, can also be employed in a divergent manner to access a range of related alkaloids from a pluripotent branching point intermediate. mdpi.com

Stereochemical Control and Asymmetric Synthesis

Given the multiple chiral centers in this compound, achieving the correct stereochemistry is a critical aspect of its synthesis. Asymmetric synthesis aims to produce a single enantiomer of the final product. uniurb.it This is vital as different stereoisomers of a molecule can have vastly different biological activities. numberanalytics.com

Several techniques are employed to control stereochemistry, including the use of chiral starting materials (the chiral pool), resolution of enantiomeric mixtures, and the application of chiral auxiliaries or catalysts. uniurb.itslideshare.net Chiral ligands play a crucial role in asymmetric catalysis, enabling high stereoselectivity in reactions like hydrogenations and aldol (B89426) additions. numberanalytics.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. numberanalytics.comiranchembook.ir In some cases, a single diastereomer of a key intermediate can be obtained through methods like oxa-Michael addition. nih.gov

Biomimetic Synthetic Pathways

Biomimetic synthesis draws inspiration from nature's own methods for constructing complex molecules. nih.govwikipedia.orgnumberanalytics.com This approach involves designing synthetic reactions that parallel proposed biosynthetic pathways. wikipedia.org A successful biomimetic synthesis can provide a more efficient and elegant route to a target molecule and can also offer insights into its natural biogenesis. nih.gov

Key strategies in biomimetic synthesis include the use of bioinspired transformations like Diels-Alder reactions and cascade reactions that can rapidly assemble complex molecular cores. nih.govengineering.org.cn For instance, the synthesis of some alkaloids is inspired by the proposed biosynthetic pathway from precursors like squalene, involving remarkable cyclization cascades to form multiple rings and stereocenters in a single step. wikipedia.org Generalized biomimetic strategies have also been developed, which focus on key bond formations implied by biogenesis but allow for the use of altered substrates and reactions, expanding the power of this approach. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound can be evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. sigmaaldrich.com The twelve principles of green chemistry provide a framework for designing safer and more sustainable syntheses. sigmaaldrich.comacs.org

Key principles relevant to this compound synthesis include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comacs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.comskpharmteco.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org

Design for Energy Efficiency : Energy requirements should be minimized, and reactions should ideally be conducted at ambient temperature and pressure. sigmaaldrich.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. atiner.gr

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org

Molecular Mechanism of Action and Identified Biological Targets

In Silico and Computational Biology Studies

Computational methods are pivotal in modern drug discovery, offering predictive insights into how a compound might behave at a molecular level before undertaking laboratory experiments. These in silico techniques model the interactions between a ligand, such as Chloroserpidine, and its potential protein targets.

Virtual screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. bio-conferences.org This method is instrumental in identifying potential drug candidates by simulating how a ligand fits into a receptor's binding site. bio-conferences.org

As of now, specific molecular docking studies for this compound have not been extensively reported in publicly accessible literature. However, research on related yohimban (B1201205) alkaloids provides valuable insights into the potential interactions of this class of compounds. For instance, molecular docking studies on reserpine (B192253) and ajmalicine (B1678821), indole (B1671886) alkaloids from Rauwolfia serpentina, have been performed to evaluate their binding to various enzymes implicated in Alzheimer's disease. nih.govmdpi.com Similarly, the alkaloid yohimbine (B192690) has been the subject of docking studies against multiple protein targets in cancer therapy, showing strong binding affinities. mdpi.com In one study, yohimbine exhibited docking scores ranging from -8.3 to -10.0 kcal/mol against various anticancer targets. tandfonline.comnih.gov

To illustrate the type of data generated from such studies, the table below presents findings from docking studies on related serpentine (B99607) alkaloids against various protein targets.

| Alkaloid | Protein Target | Docking Score (kcal/mol) | Reference |

| Serpentinine | Human Angiotensin Receptor | -10.5 | bio-conferences.org |

| Deserpidine (B1670285) | Human Angiotensin Receptor | -10.0 | bio-conferences.org |

| Rescinnamidine | Human Angiotensin Receptor | -9.9 | bio-conferences.org |

| Ajmalicine | Insulin (B600854) Receptor | -8.6 | psu.edu |

| Yohimbine | ERK2 | -10.0 | tandfonline.comnih.gov |

| Reserpine | Acetylcholinesterase (AChE) | - | researchgate.net |

| Ajmalicine | β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | - | nih.gov |

Note: This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Following molecular docking, ligand-protein interaction profiling analyzes the specific types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the ligand within the protein's binding site. This detailed analysis helps to understand the basis of molecular recognition and binding affinity.

There is no specific ligand-protein interaction profiling data currently available for this compound. However, studies on related alkaloids highlight the common interaction patterns for this chemical family. For example, molecular docking studies of reserpine and ajmalicine with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) revealed key hydrogen bond and hydrophobic interactions within the catalytic and peripheral anionic sites of these enzymes. researchgate.net In a study of yohimbine's interaction with the 5HT1A receptor, hydrogen bonds were observed to be crucial for the stability of the complex. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. mdpi.com These simulations can confirm the stability of binding modes predicted by molecular docking. mdpi.com

Specific molecular dynamics simulation studies for this compound are not available in the current body of scientific literature. However, MD simulations have been successfully applied to understand the behavior of related alkaloids. For instance, MD simulations of yohimbine complexed with cancer targets like ERK2, PARP1, and PIK3α confirmed the stability of the protein-ligand complexes predicted by docking. mdpi.comtandfonline.comnih.gov Another study used MD simulations to assess the conformational changes and stability of the 5HT1A serotonergic receptor when bound to yohimbine. mdpi.com These studies demonstrate the power of MD simulations to validate and refine the understanding of how these molecules interact with their biological targets over time. nih.gov

Ligand-Protein Interaction Profiling

In Vitro Studies of Biological Targets

In vitro studies involve laboratory experiments performed in a controlled environment, such as a test tube or cell culture, to measure the biological activity of a compound directly. These assays are essential for validating the predictions made by computational models.

Enzyme assays are conducted to determine if a compound can inhibit or activate a specific enzyme. nih.gov This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

The following table summarizes the in vitro enzymatic inhibition data for these related alkaloids.

| Compound | Enzyme Target | IC50 Value | Reference |

| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM | nih.govmdpi.com |

| Reserpine | Butyrylcholinesterase (BuChE) | 2.8 µM | nih.govmdpi.com |

| Ajmalicine | Acetylcholinesterase (AChE) | - | nih.gov |

| Ajmalicine | β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | 69% inhibition at 50 µM | nih.gov |

| Ajmalicine | Cytochrome P450 2D6 (CYP2D6) | 0.0023 µM | ebi.ac.uk |

| Serpentine | Cytochrome P450 2D6 (CYP2D6) | 3.51 µM | ebi.ac.uk |

Note: This table presents data for related compounds to illustrate the potential enzymatic interactions of this alkaloid class, in the absence of specific data for this compound.

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. This is a critical step in understanding the pharmacological profile of a compound. This compound has been suggested to act as a modulator of adrenergic receptors, but specific binding affinity data has not been published. ontosight.ai

Studies on related alkaloids have characterized their interactions with various receptors. Ajmalicine, for instance, is known to be a selective antagonist of α1-adrenergic receptors. medchemexpress.com The alkaloid serpentine has been shown to bind to the insulin receptor with an affinity of 2.883 x 10⁻⁶ M, suggesting a potential role in modulating glucose metabolism. nih.gov

Characterization of Downstream Signaling Pathways

This compound, as a synthetic derivative of the yohimban class of alkaloids, is primarily characterized by its interaction with adrenergic receptors. drugbank.com Its mechanism of action is thought to parallel that of related compounds, such as yohimbine, which function as antagonists of α2-adrenergic receptors. researchgate.netmdpi.comtandfonline.com The downstream signaling events following receptor engagement by this compound are therefore predicated on the blockade of the canonical α2-adrenergic pathway.

The α2-adrenergic receptors are G-protein-coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gαi). drugbank.commdpi.com Upon activation by endogenous agonists like norepinephrine (B1679862), the Gαi subunit inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.com Reduced cAMP levels result in lower activity of cAMP-dependent protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream effector proteins involved in cellular function. mdpi.commdpi.com

As an antagonist, this compound binds to the α2-adrenergic receptor but does not elicit this inhibitory response. Instead, it blocks the receptor, preventing endogenous agonists from binding and initiating the signal cascade. The primary consequence of this action is the disruption of the negative feedback loop that normally regulates norepinephrine release from presynaptic neurons. mdpi.commdpi.com By inhibiting the inhibitor, this compound effectively leads to an increase in norepinephrine release into the synaptic cleft, enhancing sympathetic activity. mdpi.com

While the principal pathway is well-established for α2-adrenergic antagonists, the full spectrum of downstream effects for this compound has not been exhaustively detailed. Research into other GPCRs demonstrates the potential for complex signaling, including crosstalk with other pathways such as the PI3K/Akt and MAPK/ERK cascades. mdpi.complos.org Such non-canonical signaling can be dependent on the specific ligand, receptor subtype, and cellular context. However, specific investigations into whether this compound induces such alternative signaling cascades are not extensively documented in current literature.

The table below summarizes the characterized downstream signaling pathway associated with this compound's antagonist activity at α2-adrenergic receptors.

| Step | Component | Effect of this compound | Downstream Consequence |

| 1 | α2-Adrenergic Receptor | Antagonism / Blockade | Prevents binding of endogenous agonists (e.g., norepinephrine). |

| 2 | Gαi Protein | Inhibition of Activation | The inhibitory G-protein is not activated. |

| 3 | Adenylyl Cyclase | Disinhibition | Enzyme activity is not suppressed, preventing a decrease in cAMP. |

| 4 | Cyclic AMP (cAMP) | Levels do not decrease | Intracellular concentration of this second messenger is maintained or increased relative to the inhibited state. |

| 5 | Protein Kinase A (PKA) | Activity is not reduced | Downstream phosphorylation events mediated by PKA are not suppressed. |

| 6 | Norepinephrine Release | Negative feedback is blocked | Leads to increased release of norepinephrine from the presynaptic terminal. |

This compound as a Model Compound in Biological Systems Research

A model compound, or chemical probe, is a small molecule with a well-defined and specific interaction with a biological target, which is used as a tool to investigate and understand complex biological processes, pathways, and drug targets. mskcc.orgpitt.edu Such compounds are instrumental in dissecting cellular signaling and validating the function of specific proteins in both physiological and pathological states. pitt.edursc.org

While this compound is not as widely cited as a model compound as some other alkaloids, its specific pharmacological profile gives it significant potential for this role. Its utility as a model compound stems from its presumed selective antagonism of α2-adrenergic receptors, a property it shares with the extensively studied compound yohimbine. researchgate.nettandfonline.com Compounds with this specific mechanism of action are invaluable for research in areas where α2-adrenergic signaling is implicated, such as cardiovascular disease and neurological disorders. mdpi.com

The use of this compound in a research context would allow for the precise perturbation of α2-adrenergic receptor function. By selectively blocking these receptors, researchers can study the consequences of this blockade on cellular and systemic levels. This can help elucidate the specific contribution of this receptor subtype to various biological phenomena, distinguishing its role from that of other adrenergic receptors (e.g., α1, β1, β2). For instance, it could be employed in in vitro or in vivo models to probe the receptor's role in blood pressure regulation, neurotransmission, or metabolic processes.

The development of specific molecules like this compound is a key aspect of chemical biology, enabling the creation of toolsets to dissect complex signaling networks. mskcc.org Although detailed studies employing this compound specifically as a chemical probe are limited, its structural and functional relationship to established probes like yohimbine provides a strong rationale for its potential applications in the field.

The table below outlines potential research applications for this compound as a model compound.

| Research Area | Potential Application of this compound | Objective of Study |

| Cardiovascular Physiology | Administration in animal models of hypertension. mdpi.com | To investigate the role of α2-adrenergic receptors in blood pressure homeostasis and the pathogenesis of hypertension. |

| Neuroscience | Use in neurochemical studies or behavioral models. | To explore the function of presynaptic α2-adrenergic autoreceptors in modulating neurotransmitter release and its effect on mood and cognition. |

| Metabolic Research | Application in studies of lipolysis and glucose metabolism. | To determine the influence of α2-adrenergic blockade on adipocyte function and systemic energy balance. |

| Drug Discovery | Use as a reference compound in screening assays. | To identify new ligands for α2-adrenergic receptors or to characterize the selectivity of novel compounds. |

Comparative Research and Analogues of Chloroserpidine

Structural Relationships with Other Reserpine-Type Alkaloids (e.g., Deserpidine (B1670285), Methoserpidine, Rescinnamine, Syrosingopine)

Chloroserpidine shares a pentacyclic yohimban (B1201205) core structure with a family of well-known alkaloids, most notably Reserpine (B192253), which is isolated from the roots of Rauwolfia serpentina. nih.govwikipedia.org The distinct pharmacological profiles of these compounds arise from subtle variations in the functional groups attached to this common framework.

This compound is chemically defined as 10-chloro-11-demethoxyreserpine. who.int This name precisely describes its relationship to Reserpine and its direct parent compound, Deserpidine.

Reserpine : The archetypal compound of this group, featuring a methoxy (B1213986) (-OCH₃) group at position C11 of the indole (B1671886) nucleus and a 3,4,5-trimethoxybenzoyl ester at C18. nih.govwikipedia.org

Deserpidine : Its structure is identical to Reserpine except for the absence of the methoxy group at C11. ncats.io It is also known as 11-demethoxyreserpine.

This compound : It is a derivative of Deserpidine, featuring a chlorine atom (-Cl) at position C10, a position that is unsubstituted in both Reserpine and Deserpidine. ontosight.aiwho.int

Methoserpidine : This analogue is characterized by a methoxy group at position C10, distinguishing it from Reserpine which has the methoxy group at C11.

Rescinnamine : This alkaloid is structurally similar to Reserpine, but the esterifying group at C18 is a 3,4,5-trimethoxycinnamoyl group instead of a 3,4,5-trimethoxybenzoyl group. nih.gov

Syrosingopine : This synthetic derivative is distinguished by its ester group at C18, which is the 4-ethoxycarbonyl-3,5-dimethoxybenzoyl group.

The following table summarizes the key structural differences between this compound and its prominent analogues.

| Compound | Substituent at C10 | Substituent at C11 | Ester Group at C18 |

|---|---|---|---|

| This compound | -Cl | -H | 3,4,5-Trimethoxybenzoate |

| Reserpine | -H | -OCH₃ | 3,4,5-Trimethoxybenzoate |

| Deserpidine | -H | -H | 3,4,5-Trimethoxybenzoate |

| Methoserpidine | -OCH₃ | -H | 3,4,5-Trimethoxybenzoate |

| Rescinnamine | -H | -OCH₃ | 3,4,5-Trimethoxycinnamate |

| Syrosingopine | -H | -OCH₃ | 4-Ethoxycarbonyl-3,5-dimethoxybenzoate |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that explores how a molecule's structure influences its biological activity. oncodesign-services.com For compounds like this compound, SAR studies are fundamental to understanding its pharmacological effects and for designing new, potentially superior derivatives. ontosight.ai The goal is to identify the key structural features—known as pharmacophores—that are responsible for the compound's interactions with biological targets, such as receptors or enzymes. ontosight.aioncodesign-services.com

Research efforts in this area involve the synthesis of a series of this compound analogues where specific parts of the molecule are systematically modified. oncodesign-services.com These modifications could include:

Altering the position or nature of the halogen on the indole ring.

Introducing different substituents on the indole ring.

Modifying the ester group at the C18 position.

Changing the stereochemistry at various chiral centers.

By testing these new derivatives for biological activity, researchers can deduce which molecular properties are essential for potency, selectivity, and other pharmacological parameters. oncodesign-services.com While it is an active area of investigation for developing more effective and safer drugs, specific data from comprehensive SAR studies on this compound derivatives are not widely detailed in publicly available literature. ontosight.ai The ongoing research aims to leverage such studies to enhance properties like receptor specificity or bioavailability. ontosight.ai

Research on Chemically Related Compounds as Reference Points

The extensive research conducted on alkaloids structurally related to this compound provides valuable reference points for predicting its potential biological activities and mechanisms of action.

Reserpine : As the most studied compound in this family, Reserpine is a major benchmark. Its established antihypertensive and early antipsychotic activities are attributed to its ability to irreversibly block the vesicular monoamine transporter (VMAT). wikipedia.orgdrugbank.com This action leads to the depletion of monoamine neurotransmitters (such as norepinephrine (B1679862), dopamine, and serotonin) from nerve terminals. wikipedia.org This well-understood mechanism serves as the primary model for assessing its analogues.

Deserpidine : Being the direct parent compound, the pharmacology of Deserpidine is closely compared to that of Reserpine. Its investigation as an antihypertensive agent helps to establish the role of the C11 methoxy group, suggesting that its absence does not eliminate the core pharmacological activity.

Syrosingopine : Initially developed as an antihypertensive drug, Syrosingopine has been the subject of modern research for different applications. nih.gov Recent studies have identified it as an inhibitor of monocarboxylate transporters (MCT1 and MCT4), which are involved in lactate (B86563) transport. nih.gov This has led to investigations into its potential as an anticancer agent, particularly in combination with other drugs like metformin, to exploit the metabolic vulnerabilities of cancer cells. nih.govnih.gov This demonstrates how a structurally related compound can possess novel mechanisms and therapeutic potential beyond the traditional scope of this alkaloid class.

The table below outlines the primary research focus for these key reference compounds.

| Compound | Primary Area of Research/Use | Key Research Finding/Mechanism |

|---|---|---|

| Reserpine | Antihypertensive, Antipsychotic | Irreversible VMAT inhibitor; depletes monoamine neurotransmitters. wikipedia.org |

| Deserpidine | Antihypertensive | Demonstrates that the C11-methoxy group is not essential for hypotensive activity. |

| Rescinnamine | Antihypertensive | Activity confirms that the C18 ester moiety can be varied while retaining pharmacological effect. nih.gov |

| Syrosingopine | Antihypertensive, Oncology | Inhibits lactate transporters (MCT1/MCT4), sensitizing cancer cells to metabolic drugs. nih.govnih.gov |

Advanced Research Perspectives and Future Directions

Integration of High-Throughput Screening with Computational Approaches

The convergence of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating the investigation of chloroserpidine's biological interactions. frontiersin.orgnih.gov HTS allows for the rapid, automated testing of vast compound libraries against specific biological targets. mdpi.com When applied to this compound and its derivatives, HTS can efficiently map their activity profiles across a wide range of assays.

Complementing this experimental velocity, computational approaches, particularly molecular docking, provide predictive insights into the binding affinities and modes of interaction between this compound-like molecules and protein targets. ajol.infonih.gov Molecular docking simulations can be used to virtually screen large libraries of compounds against a target protein, predicting how they might bind. ajol.info This synergy is transformative; computational models can pre-filter extensive virtual libraries to identify candidates with a higher probability of being active, thereby enriching the physical HTS process with more promising "hits". nih.gov This integrated workflow significantly reduces the time and cost associated with traditional screening. nih.gov

For this compound, this could involve:

Virtual Screening: Docking studies to predict the binding of virtual this compound analogues to a panel of disease-relevant proteins. nih.gov

HTS Validation: Experimental screening of a focused library, informed by computational predictions, to identify and validate active compounds. mdpi.com

Iterative Refinement: Using HTS data to refine computational models, creating a feedback loop that improves the predictive accuracy of subsequent virtual screens. nih.gov

This approach not only accelerates the discovery of new biological activities for this compound derivatives but also provides a deeper, molecular-level understanding of their structure-activity relationships (SAR).

Application of Emerging Spectroscopic and Analytical Tools

The precise characterization of this compound and its analogues is fundamental to understanding their chemical behavior and biological function. Modern analytical chemistry provides a sophisticated toolkit for this purpose, moving beyond traditional methods to offer greater sensitivity, resolution, and structural detail. rroij.com

Advanced spectroscopic techniques are central to this evolution. mdpi.com Methods like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly Quadrupole Time-of-Flight (QToF-MS), are invaluable for the analysis of complex alkaloid mixtures from natural sources like Rauwolfia species. researchgate.net These hyphenated techniques allow for the rapid separation and confident identification of individual compounds, even at trace levels. researchgate.nettandfonline.com

The application of these tools to this compound research enables:

Structural Elucidation: Confirmation of the molecular structure of synthetic analogues and identification of metabolites.

Quantitative Analysis: Precise measurement of this compound in complex biological matrices, essential for pharmacokinetic and pharmacodynamic studies. researchgate.net

Impurity Profiling: Detection and characterization of minute impurities in synthetic batches, which is critical for quality control.

Table 1: Advanced Analytical Techniques for this compound Characterization

| Technique | Abbreviation | Primary Application for this compound |

|---|---|---|

| Ultra-High Performance Liquid Chromatography | UHPLC | High-resolution separation from complex mixtures. researchgate.net |

| Quadrupole Time-of-Flight Mass Spectrometry | QToF-MS | Accurate mass measurement for molecular formula determination. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural elucidation of molecule and its analogues. veterinaria.org |

| Raman Spectroscopy | - | Non-destructive analysis of molecular structure and vibrational modes. americanpharmaceuticalreview.com |

| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Analysis of alkaloids in crude extracts and cell cultures. tandfonline.com |

Innovative Methodologies for Synthetic Route Optimization

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and enhancing sustainability. pharmafeatures.com Modern route scouting and process development employ a combination of strategic planning and advanced technologies to achieve these goals. spirochem.comyoutube.com

A key initial step is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. preprints.org This "disconnection approach" helps in designing multiple potential synthetic pathways. youtube.com These routes are then evaluated based on criteria such as the number of steps, potential yield, cost of reagents, safety, and environmental impact. spirochem.com

Innovations driving synthetic optimization include:

Computational Chemistry: AI-driven tools and algorithms can now predict reaction outcomes and suggest novel synthetic pathways, accelerating the design phase. preprints.org

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch processes can improve reaction control, increase safety, and facilitate scaling up.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations can offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry. pharmafeatures.com

Design of Experiments (DoE): Statistical methods like Response Surface Methodology (RSM) are used to systematically optimize reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize byproducts. mdpi.comnih.gov

By applying these methodologies, chemists can refine the synthesis of this compound to be more efficient and scalable, making the compound and its analogues more accessible for extensive research.

Development of Novel this compound Analogues for Academic Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. mskcc.org Developing analogues of this compound as chemical probes holds significant potential for academic research, particularly in elucidating the roles of its biological targets. nih.gov

The design of such probes involves modifying the this compound scaffold to incorporate specific functionalities without losing the desired biological activity. This process often involves creating a library of derivatives with systematic structural variations. mdpi.com For instance, syrosingopine, a derivative of the related alkaloid reserpine (B192253), was recently identified as a dual inhibitor of specific solute carrier transporters (SLCs), highlighting how natural product derivatives can serve as valuable research tools. researchgate.net

Key features that can be incorporated into this compound analogues to create academic probes include:

Fluorescent Tags: Attaching a fluorescent dye allows for the visualization of the molecule's distribution within cells using techniques like fluorescence microscopy.

Biotin (B1667282) Labels: A biotin tag enables the isolation of the probe's binding partners from cell lysates through affinity purification, a technique crucial for target identification.

Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target protein, allowing for its permanent labeling and subsequent identification.

The development of a "chemical toolbox" of this compound-based probes would empower researchers to investigate complex biological pathways and potentially uncover new therapeutic targets. mskcc.org These specialized tools are essential for advancing our fundamental understanding of the molecular mechanisms underlying the biological effects of this unique alkaloid family.

Q & A

Basic: What experimental design principles should guide initial pharmacological studies of Chloroserpidine?

Methodological Answer :

Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to establish baseline activity. Use dose-response curves to determine IC50/EC50 values, ensuring controls (positive/negative) are included to validate assay specificity . For in vivo studies, adopt randomized controlled trials (RCTs) with appropriate sample sizes to minimize bias. Include pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models, adhering to ethical guidelines for humane endpoints .

Basic: Which analytical techniques are critical for confirming this compound’s structural integrity and purity?

Methodological Answer :

Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Validate methods using reference standards and replicate analyses. For novel derivatives, include X-ray crystallography to resolve stereochemistry .

Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer :

Conduct systematic reviews to identify methodological disparities (e.g., assay conditions, cell lines). Use orthogonal validation: combine in silico molecular docking, CRISPR-based gene knockout models, and isotopic labeling to verify target engagement. Replicate conflicting studies under standardized protocols, reporting detailed metadata (e.g., buffer pH, temperature) to isolate variables .

Advanced: What strategies integrate computational models with experimental data to study this compound’s interactions?

Methodological Answer :

Perform molecular dynamics (MD) simulations to predict binding affinities and compare results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Validate hypotheses using mutagenesis studies on key residues. Apply machine learning (e.g., QSAR models) to optimize lead compounds, ensuring training datasets are curated from peer-reviewed sources .

Basic: How to conduct a rigorous literature review on this compound’s bioactivity?

Methodological Answer :

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., “this compound AND pharmacokinetics NOT industrial”). Prioritize primary literature (peer-reviewed journals) over preprints. Track citations via Google Scholar to identify seminal works and gaps (e.g., understudied toxicity endpoints) .

Advanced: What experimental design approaches optimize this compound’s synthetic yield and scalability?

Methodological Answer :

Apply Design of Experiments (DoE) to evaluate reaction variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For scalability, perform pilot-scale reactions under Good Laboratory Practices (GLP), monitoring intermediates via inline FTIR or HPLC .

Basic: What ethical considerations are mandatory in this compound research involving animal models?

Methodological Answer :

Obtain institutional animal care committee (IACUC) approval, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement). Document anesthesia, analgesia, and euthanasia protocols. For human cell lines, verify informed consent and ethical sourcing (e.g., ATCC repositories) .

Advanced: How to address reproducibility challenges in this compound’s reported bioactivity?

Methodological Answer :

Publish detailed protocols (e.g., via Protocols.io ) with step-by-step video supplements. Share raw data in repositories like Zenodo or Figshare. Collaborate via multi-center studies to control for lab-specific variables (e.g., equipment calibration). Use blinded analysis to reduce observer bias .

Basic: Which statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer :

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d) to quantify significance .

Advanced: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer :

Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines. Monitor degradation via UPLC-MS and identify degradants using forced degradation (e.g., oxidative, photolytic stress). Apply Arrhenius kinetics to predict shelf life, validating with real-time studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.